

Comparative Analysis of Menin-MLL Inhibitors: VTP50469 and BMF-219

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Compound of Interest

Compound Name: Menin-MLL inhibitor 20

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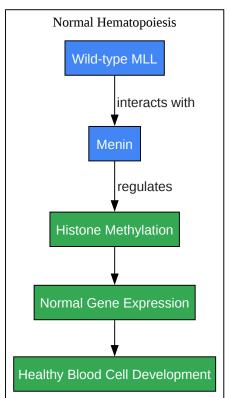
In the landscape of targeted therapies for acute leukemias characterized by Mixed Lineage Leukemia (MLL) gene rearrangements, small molecule inhibitors of the Menin-MLL interaction have emerged as a promising therapeutic strategy. This guide provides a comparative analysis of two such inhibitors: VTP50469 and BMF-219. While VTP50469 is a well-characterized preclinical compound, "Menin-MLL inhibitor 20" is identified as a synthetic intermediate in the production of BMF-219. Therefore, this comparison will focus on the properties and performance of VTP50469 and the final active compound, BMF-219.

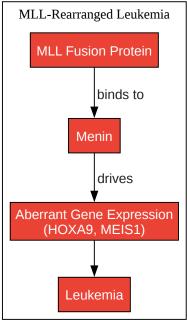
Mechanism of Action

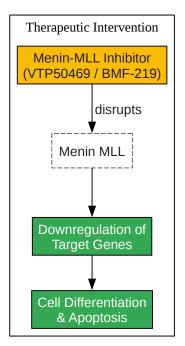
Both VTP50469 and BMF-219 target the protein-protein interaction between Menin and the MLL fusion proteins.[1] This interaction is crucial for the recruitment of the MLL fusion complex to chromatin, leading to the aberrant expression of downstream target genes like HOXA9 and MEIS1, which drives leukemogenesis.[2] By disrupting the Menin-MLL interaction, these inhibitors aim to suppress the oncogenic gene expression program, induce differentiation, and promote apoptosis in MLL-rearranged leukemia cells.[2][3]

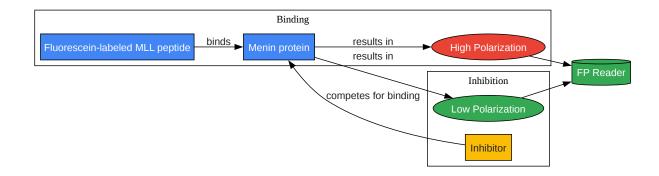
A key distinction in their mechanism is that VTP50469 is a reversible inhibitor, whereas BMF-219 is an irreversible, covalent inhibitor of Menin.[4] This covalent binding of BMF-219 is designed to produce a longer-lasting and more potent effect.[4]













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